molecular formula C11H13FN2O B1459800 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile CAS No. 1864062-45-2

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Cat. No. B1459800
CAS RN: 1864062-45-2
M. Wt: 208.23 g/mol
InChI Key: IAOIPUQMHXAEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a nitrile group attached to it. Additionally, it has a dimethylaminoethoxy group attached to the benzene ring .

Scientific Research Applications

Photophysical Studies

One area of research explores the photophysical properties and interactions of related compounds, particularly focusing on the mechanisms like twisted internal charge transfer (TICT) states. An example is the study of derivatives of p-dimethylaminobenzonitrile and their syn-anti photoisomerization around the C-N bond, which has implications for understanding the behavior of fluorescent materials and sensors (Dobkowski et al., 2002).

Material Science and Chemical Sensors

In material science, the compound's derivatives have been synthesized and evaluated for their electrochemical properties, as seen in studies involving titanium phthalocyanines. These compounds, with dimethylamino and diethylamino groups, exhibit electropolymerization, suggesting applications in electronic materials and sensors (Bıyıklıoğlu, 2014).

Chemical Synthesis and Organic Chemistry

The compound and its derivatives serve as important intermediates in organic synthesis, contributing to the development of new synthetic methods and materials. For instance, the synthesis of diamine-salicylaldehyde derivatives for developing fluoroionophores illustrates the compound's role in creating specific metal chelators, with potential applications ranging from catalysis to environmental sensing (Hong et al., 2012).

Drug Delivery Systems

Research into pH-sensitive polymeric hydrogels incorporates derivatives of dimethylaminoethyl methacrylate, showing controlled release characteristics. Such materials are explored for their potential in drug delivery systems, highlighting the compound's relevance in pharmaceutical applications (Eswaramma et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 2-[2-(Dimethylamino)ethoxy]ethanol, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile with appropriate safety measures.

properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOIPUQMHXAEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.